molecular formula C9H8ClFO2 B14773989 Methyl 3-chloro-2-fluoro-5-methylbenzoate

Methyl 3-chloro-2-fluoro-5-methylbenzoate

Cat. No.: B14773989
M. Wt: 202.61 g/mol
InChI Key: GMWRDKOHSRKPNO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoro-5-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of benzoic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-2-fluoro-5-methylbenzoate typically involves the esterification of 3-chloro-2-fluoro-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2-fluoro-5-methylbenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates

    Reduction: Alcohol derivatives

    Oxidation: Carboxylic acids

Scientific Research Applications

Methyl 3-chloro-2-fluoro-5-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-5-methylbenzoate is primarily determined by its chemical structure. The presence of chloro and fluoro substituents on the benzene ring can influence its reactivity and interactions with biological targets. The ester group allows for potential hydrolysis reactions, leading to the formation of the corresponding carboxylic acid and alcohol. These reactions can modulate the compound’s biological activity and its interactions with molecular targets.

Comparison with Similar Compounds

Methyl 3-chloro-2-fluoro-5-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-chloro-5-fluoro-3-methylbenzoate: This compound has a similar structure but with different positions of the chloro and fluoro substituents. The positional isomerism can lead to differences in chemical reactivity and biological activity.

    Methyl 3-chloro-4-fluoro-5-methylbenzoate: Another positional isomer with variations in the placement of substituents. These differences can affect the compound’s physical and chemical properties.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 3-chloro-2-fluoro-5-methylbenzoate

InChI

InChI=1S/C9H8ClFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3

InChI Key

GMWRDKOHSRKPNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)F)C(=O)OC

Origin of Product

United States

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